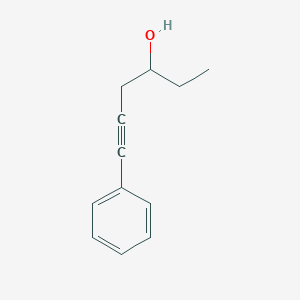

6-Phenyl-5-hexyn-3-ol

Description

BenchChem offers high-quality 6-Phenyl-5-hexyn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-5-hexyn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

172981-27-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-phenylhex-5-yn-3-ol |

InChI |

InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,10H2,1H3 |

InChI Key |

JVUYLVMRBQNROA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyl-5-hexyn-3-ol: Structure, Properties, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 6-Phenyl-5-hexyn-3-ol, a secondary propargylic alcohol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic chemistry, predictive modeling, and comparative analysis with structurally similar compounds to offer a detailed profile. The guide covers the molecule's structural features, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of this and related phenylalkynol compounds.

Introduction and Molecular Structure

6-Phenyl-5-hexyn-3-ol is an organic compound featuring a phenyl group, a carbon-carbon triple bond (alkyne), and a secondary alcohol functional group. Its structure combines the rigidity of the alkyne and aromatic ring with the reactivity of the hydroxyl group, making it a potentially valuable intermediate in organic synthesis. Propargylic alcohols, in general, are versatile building blocks for the synthesis of more complex molecules.[1] The strategic placement of the phenyl group and the hydroxyl functionality suggests potential for diverse chemical transformations and applications.

The IUPAC name "6-Phenyl-5-hexyn-3-ol" defines a six-carbon chain (hexane skeleton) with a phenyl substituent at position 6, a triple bond between carbons 5 and 6 (hence, a hex-5-yne structure), and a hydroxyl group at position 3.

Molecular Structure:

-

Ph: Phenyl group (C₆H₅)

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various systems, including its suitability for specific applications in drug discovery and materials science.[2] The properties presented in Table 1 are predicted based on the compound's structure and data from analogous compounds.

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₁₂H₁₄O | - |

| Molecular Weight | 174.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | General properties of similar alkynols |

| Boiling Point | > 200 °C (estimated) | Extrapolation from similar compounds |

| Melting Point | Not available; likely near room temperature | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water | Based on polarity of functional groups |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 (estimated) | Predictive models based on structure |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Proposed Synthetic Pathways

The synthesis of 6-Phenyl-5-hexyn-3-ol can be approached through established methodologies for the formation of secondary propargylic alcohols. The most direct and widely used method involves the nucleophilic addition of an organometallic acetylide to an aldehyde.

Grignard Reaction: A Primary Synthetic Route

The addition of an ethynyl Grignard reagent to an aldehyde is a classic and reliable method for constructing propargylic alcohols.[4] For the synthesis of 6-Phenyl-5-hexyn-3-ol, the key disconnection is between the C3 and C4 carbons. This involves the reaction of a phenylacetylide Grignard reagent with propanal.

Reaction Scheme:

-

EtMgBr: Ethylmagnesium bromide

-

THF: Tetrahydrofuran

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent: To a solution of phenylacetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethylmagnesium bromide (1.05 equivalents) in THF at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the phenylacetylide Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C and add propanal (1.1 equivalents) dropwise.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 6-Phenyl-5-hexyn-3-ol.

Logical Flow of Synthesis:

Caption: Synthetic workflow for 6-Phenyl-5-hexyn-3-ol via Grignard reaction.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data are predictions based on the known chemical shifts and fragmentation patterns of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H |

| ~4.50 | t | 1H | CH-OH |

| ~2.60 | d | 2H | -CH₂-C≡ |

| ~1.90 | s (broad) | 1H | -OH |

| ~1.70 | m | 2H | -CH₂-CH₃ |

| ~1.05 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~131.7 | Phenyl-C (para) |

| ~128.8 | Phenyl-C (ortho) |

| ~128.4 | Phenyl-C (meta) |

| ~123.0 | Phenyl-C (ipso) |

| ~89.0 | -C≡C-Ph |

| ~85.5 | -C≡C-Ph |

| ~62.5 | CH-OH |

| ~30.0 | -CH₂-C≡ |

| ~25.0 | -CH₂-CH₃ |

| ~10.0 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 6-Phenyl-5-hexyn-3-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, use a standard single-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2970, 2930, 2875 | Medium-Strong | C-H stretch (aliphatic) |

| ~2230 | Weak | C≡C stretch (alkyne) |

| ~1600, 1490, 1445 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~760, 690 | Strong | C-H bend (monosubstituted benzene) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of neat 6-Phenyl-5-hexyn-3-ol onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity | Notes |

| 174 | [M]⁺ | Molecular ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 115 | [C₉H₇]⁺ | Propargyl-tropylium cation |

| 102 | [C₈H₆]⁺ | Phenylacetylene radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Chemical Reactivity and Potential Applications

6-Phenyl-5-hexyn-3-ol possesses three key reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone (6-phenyl-5-hexyn-3-one), esterification, or conversion to a leaving group for nucleophilic substitution reactions.

-

Reactions of the Alkyne: The triple bond can participate in various addition reactions (e.g., hydrogenation to the corresponding alkene or alkane), cycloadditions, and metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.[6][7]

-

Reactions of the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.

The combination of these functionalities makes 6-Phenyl-5-hexyn-3-ol a potentially useful precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The phenylalkynol motif is found in various biologically active molecules.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Phenyl-5-hexyn-3-ol.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]

-

Fire Safety: Alcohols and acetylenic compounds can be flammable. Keep away from open flames, sparks, and other ignition sources.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

References

- Forgione, P.; Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11–15.

-

PubChem. (n.d.). 6-Phenylhex-5-en-1-yn-3-ol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Bovonsombat, P. et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12, 24867-24891.

- Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. Tetrahedron Letters, 40(1), 11-15.

- Iorio, M. A. (n.d.). Grignard additions to propargylic and allylic alcohols. University of California.

-

Wikipedia. (2023, December 27). Sonogashira coupling. In Wikipedia. Retrieved February 26, 2026, from [Link]

- Dudley, G. B. et al. (2007). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.

- Khan, I. et al. (2021). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Journal of the Chemical Society of Pakistan, 43(6), 95.

-

orthocresol. (2017, January 5). Why do Grignard reagents add to propargyl alcohols? Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

- Acharya, H. P., Miyoshi, K., & Kobayashi, Y. (2007). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters, 9(18), 3535–3538.

-

ChemSrc. (n.d.). 6-phenylhex-5-en-3-ol. Retrieved February 26, 2026, from [Link]

- Crone, B., & Kirsch, S. F. (2008). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry, 73(17), 6794-6800.

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 26, 2026, from [Link]

-

Bovonsombat, P. (2022, August 10). Electrophilic halogenations of propargyl alcohols. eScholarship.org. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioconvergent substitution reaction of secondary propargylic alcohol. Retrieved February 26, 2026, from [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 8, 775–802.

-

Chemical Synthesis Database. (n.d.). (3E)-6-phenyl-3-hexen-5-yn-2-one. Retrieved February 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Retrieved February 26, 2026, from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 26, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ZHONGDA. (2025, December 18). What are the safety precautions when handling alcohols? Blog. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 26, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). (E)-6-phenyl-hex-3-en-5-yn-2-one. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933–941.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved February 26, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 26, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Phenyl-4-oxohex-5-yn-1-ol. Retrieved February 26, 2026, from [Link]

-

National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved February 26, 2026, from [Link]

- Airgas. (2025, March 28).

-

NIST. (n.d.). 5-Hexyn-3-ol. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

- Vistoli, G., Pedretti, A., & Testa, B. (2004). Physicochemical descriptors in property-based drug design. Expert Opinion on Drug Discovery, 3(12), 1449–1460.

-

Cheméo. (n.d.). Chemical Properties of 5-Hexyn-3-ol (CAS 19780-84-8). Retrieved February 26, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101289.

-

GotSafety. (2025, September 11). Acetylene Safety [Video]. YouTube. [Link]

- N'guessan, A. B., et al. (2025). Comparative study of physico-chemical properties of some molecules from Khaya Grandifoliola plant. Journal of Molecular Structure, 1307, 137887.

Sources

- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 2. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Phenylhex-5-en-1-yn-3-ol | C12H12O | CID 85987672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. server.ccl.net [server.ccl.net]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. zhongdachemical.com [zhongdachemical.com]

- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 10. airgas.com [airgas.com]

Thermodynamic stability of 6-Phenyl-5-hexyn-3-ol in organic synthesis

An In-depth Technical Guide on the Thermodynamic Stability of 6-Phenyl-5-hexyn-3-ol in Organic Synthesis

Abstract

6-Phenyl-5-hexyn-3-ol is a valuable secondary propargyl alcohol intermediate in organic synthesis, prized for its unique combination of hydroxyl, alkyl, and phenyl-alkynyl functionalities. However, its utility is intrinsically linked to its thermodynamic stability. This guide provides a comprehensive analysis of the principal degradation and rearrangement pathways that affect 6-phenyl-5-hexyn-3-ol, with a primary focus on the acid-catalyzed Meyer-Schuster rearrangement. We will explore the underlying mechanisms, influencing factors such as temperature and pH, and provide field-proven protocols for stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to anticipate instability, control reaction environments, and confidently utilize this versatile building block in complex synthetic applications.

Introduction: A Molecule of Versatility and Challenge

Chemical Identity and Structural Features

6-Phenyl-5-hexyn-3-ol is a chiral secondary alcohol with the molecular formula C₁₂H₁₄O. Its structure is characterized by a six-carbon chain featuring a hydroxyl group at the C-3 position and a phenyl-substituted alkyne at the C-5 and C-6 positions. This arrangement of a secondary propargylic alcohol is the primary determinant of its chemical reactivity and stability profile. The synthesis of such propargyl alcohols is often straightforward, typically involving the 1,2-nucleophilic addition of a metalated phenylacetylene derivative to propionaldehyde.[1][2]

Significance as a Synthetic Intermediate

The dual functionality of the hydroxyl and alkyne groups makes 6-phenyl-5-hexyn-3-ol a versatile precursor for a wide range of more complex molecules. The alkyne can undergo various transformations, including hydrogenation, hydration, and metal-catalyzed coupling reactions, while the secondary alcohol can be oxidized, esterified, or serve as a directing group.[3] Its structural motifs are relevant in the synthesis of natural products and pharmaceutical agents, where precise control over stereochemistry and functionality is paramount.

Defining Thermodynamic Stability in Context

The thermodynamic stability of 6-phenyl-5-hexyn-3-ol refers to its propensity to exist in its native form rather than isomerizing or decomposing into lower-energy products. In practical organic synthesis, this stability is challenged by common reaction conditions, including the presence of acids, bases, heat, and certain metal catalysts. Understanding these instability pathways is not merely an academic exercise; it is critical for ensuring reaction fidelity, maximizing yield, and preventing the formation of complex, often difficult-to-separate impurities. The most significant of these pathways is the irreversible, acid-catalyzed Meyer-Schuster rearrangement.[4][5][6]

Core Instability Pathways of 6-Phenyl-5-hexyn-3-ol

The primary thermodynamic driving force for the degradation of 6-phenyl-5-hexyn-3-ol is the formation of a highly stable, conjugated carbonyl system. This transformation is most readily achieved through acid catalysis.

The Meyer-Schuster Rearrangement: The Dominant Instability Route

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[4][5] For 6-phenyl-5-hexyn-3-ol, a secondary alcohol with an internal alkyne, this pathway leads exclusively to the formation of an α,β-unsaturated ketone. The reaction is irreversible and proceeds through a three-step mechanism:

-

Protonation: The hydroxyl group is rapidly protonated by an acid catalyst, forming a good leaving group (water).

-

Rate-Determining 1,3-Shift: In the slow, rate-determining step, the protonated hydroxyl group (water) departs as an allene-like transition state is formed, followed by the 1,3-migration of the hydroxyl group to form a transient allenol intermediate.

-

Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.[4]

The resulting product from 6-phenyl-5-hexyn-3-ol is (4E)-6-phenylhex-4-en-3-one. The formation of this conjugated system is a powerful thermodynamic sink, making the rearrangement essentially irreversible under the reaction conditions.

Caption: Mechanism of the Meyer-Schuster rearrangement for 6-phenyl-5-hexyn-3-ol.

While traditionally catalyzed by strong Brønsted acids like H₂SO₄, this rearrangement can also be promoted by a variety of Lewis acids and transition-metal catalysts, sometimes under much milder conditions.[4] This sensitivity necessitates careful selection of reagents in any synthetic step involving 6-phenyl-5-hexyn-3-ol.

Thermal Decomposition

At elevated temperatures, 6-phenyl-5-hexyn-3-ol can undergo thermal decomposition. For the parent compound, propargyl alcohol, studies have shown that the initial decomposition step involves C-O bond dissociation, forming hydroxyl and propargyl radicals.[7] A similar pathway can be postulated for 6-phenyl-5-hexyn-3-ol.

Potential Thermal Degradation Pathways:

-

Dehydration: Elimination of a water molecule to form a conjugated enyne. This is a common pathway for alcohols at high temperatures.[8][9]

-

Homolytic Cleavage: Fragmentation of the molecule through radical mechanisms, particularly at the C-O bond or adjacent C-C bonds, leading to a complex mixture of products.

-

Rearrangement: Even in the absence of an explicit acid catalyst, thermal energy may be sufficient to overcome the activation barrier for rearrangement to the more stable α,β-unsaturated ketone, especially at temperatures above 100-120°C.

Caption: Key factors influencing the stability and decomposition of 6-phenyl-5-hexyn-3-ol.

Oxidation

As a secondary alcohol, the hydroxyl group at C-3 is susceptible to oxidation to form the corresponding ketone, 6-phenyl-5-hexyn-3-one. This is a standard transformation and not a "decomposition" in the traditional sense, but it represents a loss of the desired starting material if the alcohol functionality is required for subsequent steps. The reaction is readily achieved with a wide variety of common oxidizing agents (e.g., PCC, Swern oxidation, DMP).[10] When planning a synthesis, it is crucial to avoid oxidative conditions if the alcohol is to be preserved.

Experimental Assessment of Stability and Control

A proactive approach to understanding the stability of 6-phenyl-5-hexyn-3-ol in a specific reaction context is essential. The following protocols provide a framework for a systematic stability study.

Protocol: Isothermal Stability Study via HPLC

This protocol is designed to quantify the rate of degradation of 6-phenyl-5-hexyn-3-ol under various pH and temperature conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-phenyl-5-hexyn-3-ol in a neutral, aprotic solvent like acetonitrile.

-

Forced Degradation Sample Preparation:

-

Acidic: Dilute the stock solution 1:10 in a 0.1 M HCl solution.

-

Neutral: Dilute the stock solution 1:10 in deionized water.

-

Basic: Dilute the stock solution 1:10 in a 0.1 M NaOH solution.

-

Thermal: Dilute the stock solution 1:10 in deionized water.

-

-

Incubation:

-

Incubate the acidic, neutral, and basic samples at a controlled room temperature (e.g., 25°C).

-

Incubate the thermal sample in a heating block or oven at a challenging temperature (e.g., 80°C).

-

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample, neutralize it if necessary, and immediately analyze by reverse-phase HPLC with UV detection.

-

Data Analysis: Quantify the peak area of the parent compound (6-phenyl-5-hexyn-3-ol) at each time point. The appearance of new peaks, particularly the Meyer-Schuster product in the acidic sample, should be monitored and identified, ideally by LC-MS.

Data Presentation: Summary of Stability

The data from such a study can be summarized to provide a clear overview of the compound's stability profile.

| Condition | Temperature | Time (hours) | % Degradation (Hypothetical) | Major Degradant |

| 0.1 M HCl (aq) | 25°C | 4 | ~60% | (4E)-6-Phenylhex-4-en-3-one |

| Deionized Water | 25°C | 24 | < 1% | None Detected |

| 0.1 M NaOH (aq) | 25°C | 24 | < 2% | Minor unidentified |

| Deionized Water | 80°C | 8 | ~15% | Enyne + Ketone |

Workflow for Synthetic Planning

A logical workflow can help scientists decide on appropriate reaction conditions when using this intermediate.

Caption: Decision workflow for planning reactions with 6-phenyl-5-hexyn-3-ol.

Practical Guidelines for Handling and Storage

Given the identified instability pathways, the following guidelines are crucial for maintaining the integrity of 6-phenyl-5-hexyn-3-ol.

-

Storage: The compound should be stored in tightly sealed containers in a cool, dry, and dark place, preferably refrigerated at 4°C.[11] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation and moisture ingress.

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, as propargyl alcohols can be toxic and irritating.[12][13]

-

pH Control: Avoid acidic conditions during workup and purification. If an acidic wash is necessary, it should be performed quickly at low temperatures. Use of buffered solutions or mild bases like sodium bicarbonate for neutralization is recommended.

-

Temperature Control: During reactions and purification (like distillation or chromatography), maintain the lowest practical temperature to minimize the risk of thermal decomposition or rearrangement.

-

Inert Atmosphere: For reactions sensitive to oxidation or those involving organometallics, maintaining an inert atmosphere is critical to prevent side reactions involving either the alcohol or alkyne functionalities.

Conclusion

6-Phenyl-5-hexyn-3-ol is a potent synthetic intermediate whose successful application hinges on a thorough understanding of its thermodynamic stability. The primary pathway of concern is the irreversible, acid-catalyzed Meyer-Schuster rearrangement to the corresponding α,β-unsaturated ketone. This transformation, along with potential thermal degradation and oxidation, defines the operational boundaries for its use. By employing the principles of careful catalyst selection, rigorous temperature and pH control, and proactive stability assessment, researchers can mitigate these challenges. The protocols and guidelines presented herein provide a robust framework for harnessing the full synthetic potential of 6-phenyl-5-hexyn-3-ol, enabling the development of reliable and high-yielding synthetic routes.

References

-

Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Meyer-Schuster Rearrangement - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

-

Rupe Rearrangement - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

-

The Nucleophile-Intercepted Meyer–Schuster Rearrangement of the (Z-enoate and Z-enal) Propargylic Alcohols. (2025). Synlett. Retrieved February 22, 2026, from [Link]

-

Safety and Handling Measures for Propargyl Alcohol - Rawsource. (2025, January 29). Retrieved February 22, 2026, from [Link]

-

Electrophilic halogenations of propargyl alcohols - eScholarship. (2022). RSC Advances. Retrieved February 22, 2026, from [Link]

-

Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Highly Toxic Chemical Propargyl Alcohol - Sinoright. (n.d.). Retrieved February 22, 2026, from [Link]

-

Rupe Rearrgment | PPTX - Slideshare. (n.d.). Retrieved February 22, 2026, from [Link]

-

Safety data sheet for Propargyl alcohol. (2023, May 25). Retrieved February 22, 2026, from [Link]

-

Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

-

The Transformation of Propargylic Alcohols with Nucleophiles in the Presence of Lewis or Brønsted Acid - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Rupe Rearrangement - YouTube. (2025, December 26). Retrieved February 22, 2026, from [Link]

-

Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

Nitrous Oxide Based Green Propellants: Fuel Selection and Miscibility Analysis Method - eucass. (n.d.). Retrieved February 22, 2026, from [Link]

-

Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. (2018, June 11). Retrieved February 22, 2026, from [Link]

-

Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

-

Synthesis and resolution of R(-)-5-hexyn-3-01. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chemistry Syllabus from JAMB - Myschool.ng. (n.d.). Retrieved February 22, 2026, from [Link]

-

Cationic Rearrangements - MSU chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

-

Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. (n.d.). Retrieved February 22, 2026, from [Link]

-

Dehydrogenation (Dehydration) of Alcohols - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of 6-carbomethoxy-3-Phenyl-5-(4-dimethylaminophenyl)-cyclohexenone. (2025, October 16). Retrieved February 22, 2026, from [Link]

-

Acid-catalyzed rearrangements in arenes: interconversions in the quaterphenyl series - PMC. (2019, November 6). Retrieved February 22, 2026, from [Link]

-

Synthesis and resolution of R(−)-5-hexyn-3-ol | Request PDF - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

-

Effect of thermal and chemical denaturants on Thermoanaerobacter ethanolicus secondary-alcohol dehydrogenase stability and activity - PubMed. (2000, July 1). Retrieved February 22, 2026, from [Link]

-

Synthesis of (Z)-6-phenyl-5-hexenoic acid - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

-

oxidation of alcohols - Chemguide. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of Phenols and Phenolates by Rearrangement (Update 2018) - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid - MDPI. (2022, May 13). Retrieved February 22, 2026, from [Link]

-

Pd-Catalyzed Rearrangement Reaction of N-Tosylhydrazones Bearing Allyl Ethers Into Trans-Olefin-Substituted Sulfonylhydrazones - Frontiers. (2021, October 24). Retrieved February 22, 2026, from [Link]

-

Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. (n.d.). Retrieved February 22, 2026, from [Link]

-

(3E)-6-phenyl-3-hexen-5-yn-2-one - Chemical Synthesis Database. (2025, May 20). Retrieved February 22, 2026, from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. byjus.com [byjus.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. rawsource.com [rawsource.com]

- 13. nj.gov [nj.gov]

Technical Deep Dive: Homopropargylic Alcohol Derivatives & The 6-Phenyl-5-hexyn-3-ol Scaffold

Executive Summary & Structural Paradigm

Homopropargylic alcohols represent a privileged class of functionalized alkynes characterized by a hydroxyl group located at the

6-Phenyl-5-hexyn-3-ol serves as a quintessential model for this class. Its structure combines a lipophilic phenyl-capped alkyne tail with a secondary alcohol core, making it a versatile intermediate for constructing oxygenated heterocycles (dihydrofurans, dihydropyrans) and a valuable linker in fragment-based drug discovery (FBDD).

Chemical Identity

| Property | Specification |

| IUPAC Name | 6-Phenyl-5-hexyn-3-ol |

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| Key Pharmacophore | Homopropargylic motif ( |

| Chirality | One stereocenter at C3 (exists as ( |

Synthetic Architectures

The synthesis of 6-Phenyl-5-hexyn-3-ol and its derivatives typically follows two distinct retrosynthetic disconnections: the Nucleophilic Epoxide Opening (convergent) and the Barbier-type Propargylation (divergent).

Strategic Disconnections (Graphviz)

Caption: Retrosynthetic analysis comparing the convergent epoxide route (preferred for purity) vs. the aldehyde propargylation route.

Validated Protocol: Regioselective Epoxide Opening

The most robust method for synthesizing 6-Phenyl-5-hexyn-3-ol involves the nucleophilic attack of lithium phenylacetylide on 1,2-epoxybutane. This route is preferred over aldehyde propargylation because it avoids the formation of allenyl alcohol byproducts common in propargyl metal chemistry.

Mechanism: The reaction proceeds via an

Experimental Workflow

Reagents: Phenylacetylene (1.0 equiv),

-

Acetylide Formation:

-

Charge a flame-dried 3-neck flask with phenylacetylene and anhydrous THF under

atmosphere. -

Cool to

(dry ice/acetone bath). -

Add

-BuLi dropwise over 20 minutes. Stir for 30 minutes at

-

-

Lewis Acid Activation (Optional but Recommended):

-

Add

dropwise. The Lewis acid coordinates to the epoxide oxygen, enhancing electrophilicity and ensuring regioselectivity.

-

-

Epoxide Addition:

-

Add 1,2-epoxybutane (dissolved in minimal THF) slowly to the reaction mixture.

-

Allow the reaction to warm slowly to

over 2 hours, then stir at room temperature for 4 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

.[1] -

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 10-20% EtOAc.

-

Critical Control Point: The temperature must remain below

Reactivity Profile: Gold-Catalyzed Cycloisomerization[3][4][5][6]

The defining feature of homopropargylic alcohols is their ability to undergo intramolecular hydroalkoxylation catalyzed by soft Lewis acids, particularly Gold(I) and Platinum(II). This reactivity allows for the rapid construction of oxygenated heterocycles.

Divergent Cyclization Pathways

Depending on the catalyst ligand environment and substitution pattern, 6-Phenyl-5-hexyn-3-ol can cyclize via two Baldwin-rule compliant modes:

-

5-exo-dig: Yields 2-benzylidene-tetrahydrofurans (kinetic product).

-

6-endo-dig: Yields dihydropyrans (thermodynamic product).

For terminal alkynes, 5-exo-dig is dominant. However, the internal phenyl ring in 6-Phenyl-5-hexyn-3-ol stabilizes the cationic intermediate, allowing for tunable selectivity.

Caption: Mechanistic bifurcation in gold-catalyzed cycloisomerization of homopropargylic alcohols.

Mechanistic Insight

The reaction initiates with the

-

Stereoelectronics: The anti-addition of the oxygen and the gold across the triple bond is the standard stereochemical outcome, resulting in

-enol ether derivatives in the 5-exo-dig pathway.

Analytical Characterization

To validate the synthesis of 6-Phenyl-5-hexyn-3-ol, researchers should look for specific spectroscopic signatures.

NMR Spectroscopy Data (Expected)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 7.20 - 7.45 | Multiplet | Phenyl protons | Diagnostic aromatic region. | |

| 3.85 | Multiplet | Deshielded by oxygen; stereocenter. | ||

| 2.55 | Doublet of Doublets | Propargylic protons; diagnostic coupling. | ||

| 86.5, 82.1 | Singlets | Alkyne carbons; shift confirms internal alkyne. |

Infrared (IR) Spectroscopy[2][7]

-

3400

: Broad O-H stretch (Intermolecular H-bonding). -

2230

: Weak

Applications in Drug Development

Linker Design

The homopropargylic backbone serves as a semi-rigid linker in PROTACs (Proteolysis Targeting Chimeras). The alkyne provides a handle for "Click" chemistry (CuAAC) if the phenyl group is replaced or modified, while the hydroxyl group offers a site for ester/ether linkage to E3 ligase ligands.

Transition State Mimicry

In protease inhibitor design, the homopropargylic alcohol motif can mimic the tetrahedral transition state of peptide bond hydrolysis. The rigidity of the alkyne spacer positions the phenyl ring into hydrophobic pockets (S1/S2 subsites) of the target enzyme.

References

-

Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols. Source: Angewandte Chemie International Edition (2024).[2] Context: Establishes the utility of homopropargylic alcohols in enantioselective synthesis via gold catalysis.

-

Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Source: International Journal of Organic Chemistry (2017).[3] Context: Validates the biological relevance of the phenyl-substituted homopropargylic scaffold.

-

Regioselective Ring Opening of Epoxides. Source: Organic Chemistry Portal / Synthesis (2004). Context: Provides the foundational methodology for the epoxide opening route used in the protocol.

-

Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Source: Frontiers in Chemistry (2019). Context: Comprehensive review of the 5-exo-dig vs 6-endo-dig mechanistic pathways.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

Technical Guide: Reactivity Profile of the Internal Alkyne in 6-Phenyl-5-hexyn-3-ol

Executive Summary

This technical guide details the chemical reactivity of 6-Phenyl-5-hexyn-3-ol , a strategic homopropargylic alcohol scaffold. Its structure—characterized by an internal alkyne conjugated to a phenyl ring and a hydroxyl group in the

This guide focuses on three primary reactivity vectors:

-

Metal-Catalyzed Cycloisomerization: Exploiting the internal alkyne for heterocycle synthesis (dihydrofurans/dihydropyrans).

-

Stereocontrolled Reduction: Accessing defined (

)- and ( -

Chemomoselective Oxidation: Functionalization of the alcohol without compromising the alkyne.

Structural Analysis & Electronic Properties

The molecule 6-Phenyl-5-hexyn-3-ol possesses a specific connectivity that dictates its reactivity:

-

Homopropargylic Alcohol: The hydroxyl group is at C3, separated from the alkyne (C5–C6) by a methylene spacer (C4). This C3–C4–C5 connectivity is critical; unlike propargylic alcohols, the hydroxyl group does not activate the alkyne via resonance but acts as a tethered nucleophile.

-

Internal Phenyl Alkyne: The phenyl group at C6 polarizes the alkyne. In electrophilic addition reactions, the benzylic-like position (C6) can stabilize developing positive charge, influencing regioselectivity.

Reactivity Matrix

| Functional Group | Reactivity Mode | Key Transformation |

| Internal Alkyne (C5≡C6) | Electrophile | Cycloisomerization to Dihydrofuran (5-exo) or Dihydropyran (6-endo). |

| Internal Alkyne (C5≡C6) | Unsat. Carbon | Stereoselective semi-hydrogenation to Styrenyl alkenes. |

| Secondary Alcohol (C3) | Nucleophile | Intramolecular attack on activated alkyne. |

| Secondary Alcohol (C3) | Reductant | Oxidation to |

Gold(I)-Catalyzed Cycloisomerization

The most potent application of this scaffold is the synthesis of oxygenated heterocycles via intramolecular hydroalkoxylation. Gold(I) catalysis is the industry standard for this transformation due to its high carbophilicity and mild conditions.

Mechanistic Pathway: 5-exo-dig vs. 6-endo-dig

When the alkyne is activated by a cationic Gold(I) complex, the pendant hydroxyl group attacks. Baldwin’s rules and electronic bias compete here:

-

5-exo-dig: Attack at C6 (the phenyl-bearing carbon). This is electronically favored due to the ability of the phenyl ring to stabilize the transition state (benzylic stabilization). This yields a 2-phenyl-4,5-dihydrofuran derivative.

-

6-endo-dig: Attack at C5. This yields a dihydropyran .

Consensus: For phenyl-substituted homopropargylic alcohols, the 5-exo-dig pathway is generally dominant under kinetic control, producing dihydrofurans [1, 2].

Figure 1: Mechanistic flow of Gold(I)-catalyzed 5-exo-dig cycloisomerization.

Experimental Protocol: Synthesis of Dihydrofurans

Reagents: AuCl(PPh3) (5 mol%), AgOTf (5 mol%), Toluene.

-

Catalyst Activation: In a flame-dried Schlenk tube under argon, combine AuCl(PPh3) (0.05 eq) and AgOTf (0.05 eq) in anhydrous toluene (0.1 M relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic species [Au(PPh3)]+OTf-. A white precipitate of AgCl will form.

-

Substrate Addition: Add a solution of 6-Phenyl-5-hexyn-3-ol (1.0 eq) in toluene dropwise to the catalyst mixture.

-

Reaction: Stir at room temperature. Monitor by TLC (typically 1–4 hours). The alkyne spot will disappear, replaced by a less polar heterocycle spot.

-

Workup: Filter the mixture through a short pad of silica gel to remove gold residues. Wash with ether.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Note: The phenyl group at C6 is crucial. It stabilizes the developing charge during the 5-exo attack. If the phenyl were an alkyl group, mixtures of 5-exo and 6-endo products might occur [3].

Stereoselective Reduction Profiles

The internal alkyne can be reduced to an alkene with high stereocontrol. The presence of the homopropargylic alcohol (C3-OH) can be leveraged in certain directing groups, though less strongly than in propargylic systems.

A. Cis-Selective Reduction (Lindlar)

To access the (

-

Target Structure: (

)-6-Phenyl-5-hexen-3-ol. -

Conditions: H2 (1 atm), Lindlar Catalyst (Pd/CaCO3 + Pb), Quinoline (poison), MeOH.

-

Mechanism: Syn-addition of hydrogen to the catalyst-bound alkyne. The phenyl group aids in binding affinity to the palladium surface.

B. Trans-Selective Reduction (Birch Conditions)

To access the (

-

Target Structure: (

)-6-Phenyl-5-hexen-3-ol. -

Conditions: Na or Li metal, liquid NH3, THF, -78°C.[1]

-

Mechanism: Stepwise electron transfer forms a radical anion. The trans geometry is thermodynamically favored due to the repulsion between the phenyl group and the alkyl chain in the intermediate vinylic anion.

-

Safety Note: The alcohol proton at C3 will be deprotonated first (consuming 1 eq of metal), forming the alkoxide. This alkoxide resists further reduction, protecting the C-O bond from hydrogenolysis (a common side reaction with benzylic alcohols, though C3 is homobenzylic/homopropargylic, making it safer).

Comparative Data: Reduction Outcomes

| Method | Major Isomer | Selectivity (E:Z) | Notes |

| Lindlar Hydrogenation | ( | >95:5 | Quinoline is essential to prevent over-reduction to the alkane.[2] |

| Birch Reduction (Na/NH3) | ( | >98:2 | Requires cryogenic ammonia handling. |

| Red-Al (SMEAH) | ( | Variable | Directing effect is weak in homopropargylic systems compared to propargylic. |

Chemoselective Oxidation

Oxidizing the C3 alcohol provides 6-Phenyl-5-hexyn-3-one , a

-

Challenge: Avoid oxidizing the alkyne (e.g., to a diketone via cleavage).

-

Recommended Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

-

Why: These reagents are highly chemoselective for alcohols and will not touch the internal phenyl alkyne. Metal-based oxidants (like Jones reagent) are generally safe for alkynes but acidic conditions might induce hydration of the alkyne to a 1,3-diketone [4].

References

-

Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O–H Additions. Source: National Institutes of Health (PMC). Context: Details the electronic biasing of phenyl substituents in 5-exo vs 6-endo cyclizations. URL:[Link]

-

Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols. Source: Organic Letters (PubMed). Context: Demonstrates the utility of homopropargylic alcohols in gold-catalyzed dihydrofuran synthesis. URL:[Link]

-

Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. Source: National Institutes of Health (PMC). Context: Provides foundational mechanistic data on gold-catalyzed alkoxylation of internal alkynes. URL:[Link]

-

Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols. Source: Organic Chemistry Portal. Context: Discusses the oxidation risks and rearrangement pathways in alkynol systems. URL:[Link]

Sources

The Synthetic Potential of 6-Phenyl-5-hexyn-3-ol in Heterocyclic Chemistry: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

6-Phenyl-5-hexyn-3-ol stands as a promising, albeit underexplored, scaffold for the synthesis of diverse heterocyclic systems. Its structure, featuring a secondary alcohol and a phenyl-substituted terminal alkyne, presents a rich platform for a variety of cyclization strategies. This technical guide provides a comprehensive literature review of established synthetic methodologies that can be applied to this versatile building block for the formation of valuable furan, pyrrole, and pyridine cores. While direct experimental data for 6-phenyl-5-hexyn-3-ol is limited in the current body of scientific literature, this document extrapolates from well-documented reactions of analogous alkynyl alcohols to provide a robust predictive framework for its synthetic utility. Detailed mechanistic insights, field-proven experimental protocols for related substrates, and comparative data are presented to empower researchers in designing novel synthetic pathways.

Introduction: The Untapped Potential of a Versatile Precursor

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. The inherent reactivity of alkynyl alcohols makes them particularly attractive starting materials for constructing these complex molecular architectures. 6-Phenyl-5-hexyn-3-ol, with its specific arrangement of functional groups, is poised to be a valuable precursor for a range of heterocycles. The hydroxyl group can act as an internal nucleophile, while the phenyl-substituted alkyne offers a site for electrophilic activation, hydration, or participation in pericyclic reactions.

This guide will explore three primary avenues for the transformation of 6-phenyl-5-hexyn-3-ol into key heterocyclic families:

-

Furan Synthesis: Leveraging the power of gold-catalyzed cycloisomerization.

-

Pyrrole Synthesis: Via a conceptual transformation to a 1,4-dicarbonyl intermediate followed by Paal-Knorr condensation.

-

Pyridine Synthesis: Through a multi-step approach involving the formation of a suitable acyclic precursor.

For each of these pathways, we will delve into the underlying reaction mechanisms, provide detailed experimental protocols from closely related systems, and present quantitative data to guide synthetic planning.

Furan Synthesis via Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally effective for the cycloisomerization of alkynyl alcohols to furans.[1][2] These reactions are characterized by their mild conditions, high atom economy, and excellent functional group tolerance.

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed cycloisomerization of an alkynyl alcohol to a furan proceeds through the following key steps, as illustrated below. The gold catalyst activates the alkyne for nucleophilic attack by the pendant hydroxyl group.

Caption: Proposed catalytic cycle for gold-catalyzed furan synthesis.

Initially, the gold catalyst coordinates to the alkyne of 6-phenyl-5-hexyn-3-ol, forming a π-complex. This coordination renders the alkyne sufficiently electrophilic for intramolecular attack by the hydroxyl group in a 5-exo-dig manner. The resulting oxonium intermediate can then undergo rearrangement to a vinyl-gold species. Subsequent protodeauration releases the furan product and regenerates the active gold catalyst, thus completing the catalytic cycle. A subsequent isomerization of the exocyclic double bond to the more stable endocyclic position would be expected. Based on this mechanism, the predicted product from 6-phenyl-5-hexyn-3-ol would be 2-ethyl-5-(phenylmethyl)-furan, which could potentially isomerize to the more stable 2-ethyl-5-benzyliden-2,5-dihydrofuran or, after a 1,3-hydride shift, to 2-ethyl-5-benzylfuran. However, a more likely outcome, observed in similar systems, is a Meyer-Schuster-like rearrangement to form an enone, which then cyclizes to a different furan isomer.

Representative Experimental Protocol: Synthesis of a Substituted Furan

The following protocol is adapted from a gold-catalyzed cyclization of a related alkynol and serves as a robust starting point for the optimization of the reaction with 6-phenyl-5-hexyn-3-ol.[1]

Materials:

-

Alkynyl alcohol (1.0 equiv)

-

AuCl (0.05 equiv)

-

Methanol (0.2 M solution)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the alkynyl alcohol in anhydrous DCM is added AuCl.

-

Methanol is then added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Comparative Data for Gold-Catalyzed Furan Synthesis

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-3-butyn-1-ol | AuCl3 | CH3CN | 80 | 0.5 | 95 | [1] |

| 1-Phenyl-4-pentyn-2-ol | AuCl | DCM | RT | 1 | 92 | [2] |

| 5-Hexyn-3-ol | AuCl3 | Dioxane | 100 | 2 | 85 | [1] |

Pyrrole Synthesis via Paal-Knorr Condensation

A versatile and widely used method for the synthesis of pyrroles is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] While 6-phenyl-5-hexyn-3-ol is not a 1,4-dicarbonyl compound, it can be conceptually converted to one through hydration of the alkyne moiety. The resulting 6-phenylhexane-3,5-dione could then readily undergo the Paal-Knorr reaction.

Mechanistic Pathway

The reaction proceeds by the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

For the 6-phenylhexane-3,5-dione derived from our target molecule, reaction with a primary amine (R-NH2) would be expected to yield a 1-R-2-ethyl-5-methyl-3-phenyl-1H-pyrrole.

Representative Experimental Protocol: Paal-Knorr Pyrrole Synthesis

This protocol is a general procedure for the Paal-Knorr synthesis and can be adapted for the 1,4-dicarbonyl derivative of 6-phenyl-5-hexyn-3-ol.[3]

Materials:

-

1,4-Diketone (1.0 equiv)

-

Primary amine (1.1 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Toluene

Procedure:

-

A solution of the 1,4-diketone, primary amine, and p-TsOH in toluene is refluxed with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Pyridine Synthesis: A Conceptual Multi-Step Approach

The direct conversion of 6-phenyl-5-hexyn-3-ol to a pyridine ring is challenging. A more plausible approach involves a multi-step sequence to construct a suitable acyclic precursor for a known pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz synthesis.[4] One conceptual pathway could involve oxidation of the secondary alcohol to a ketone, followed by the formation of an enamine and subsequent condensation with another carbonyl-containing component and an ammonia source.

Proposed Synthetic Pathway

A potential route to a substituted pyridine is outlined below. This involves the initial oxidation of the alcohol, followed by a condensation reaction to form an enaminone, which can then undergo a cyclocondensation reaction.

Caption: A conceptual pathway for the synthesis of pyridines.

Representative Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a general procedure for the Bohlmann-Rahtz pyridine synthesis, which could be adapted for a suitably functionalized derivative of 6-phenyl-5-hexyn-3-ol.[4]

Materials:

-

Enamine (1.0 equiv)

-

Alkynone (1.0 equiv)

-

Acetic acid

Procedure:

-

A solution of the enamine and the alkynone in acetic acid is heated at reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Conclusion and Future Outlook

6-Phenyl-5-hexyn-3-ol represents a versatile yet underutilized building block in heterocyclic synthesis. Based on established reactivity patterns of analogous alkynyl alcohols, it is a highly promising precursor for the synthesis of substituted furans, pyrroles, and pyridines. Gold-catalyzed cycloisomerization offers a direct and efficient route to furans. The formation of pyrroles can be readily envisioned through a two-step sequence involving alkyne hydration and subsequent Paal-Knorr condensation. While the synthesis of pyridines is more complex, multi-step strategies leveraging the reactivity of the alcohol and alkyne functionalities are certainly feasible.

The protocols and mechanistic insights provided in this guide, although derived from related systems, offer a solid foundation for the development of specific synthetic methods for 6-phenyl-5-hexyn-3-ol. Further experimental investigation is warranted to fully elucidate the synthetic potential of this promising molecule and to optimize reaction conditions for the selective formation of these valuable heterocyclic cores. The exploration of other catalytic systems, including palladium and other transition metals, as well as electrophilic cyclization reagents like iodine, will undoubtedly open up new avenues for the utilization of 6-phenyl-5-hexyn-3-ol in the synthesis of novel and medicinally relevant heterocycles.[5][6]

References

-

Hashmi, A. S. K. Gold-Catalyzed Organic Reactions. Chem. Rev.2007 , 107 (7), 3180–3211. [Link]

-

Fürstner, A.; Davies, P. W. Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angew. Chem. Int. Ed.2007 , 46 (19), 3410–3449. [Link]

- Padwa, A. (Ed.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Gulevich, A. V.; Dudnik, A. S.; Chernyak, N.; Gevorgyan, V. Transition Metal-Catalyzed Synthesis of Monocyclic Aromatic Heterocycles. Chem. Rev.2013 , 113 (5), 3084–3213. [Link]

-

Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chem. Rev.2004 , 104 (5), 2285–2310. [Link]

-

Barluenga, J.; Vázquez-Villa, H.; Ballesteros, A.; González, J. M. Iodine-Mediated Electrophilic Cyclization of N-Allenylamides and -sulfonamides: Synthesis of 3-Iodopyrroles and Dihydropyridines. Org. Lett.2003 , 5 (22), 4121–4123. [Link]

-

Al-Tel, T. H. A Review on the Synthesis of Pyrrole-Containing Compounds. Molecules2021 , 26 (5), 1367. [Link]

-

Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron2004 , 60 (29), 6043–6061. [Link]

- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC. [Link]

-

Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - SciSpace. [Link]

-

Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC. [Link]

-

Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC. [Link]

-

(3E)-6-phenyl-3-hexen-5-yn-2-one - Chemical Synthesis Database. [Link]

-

Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC. [Link]

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. [Link]

-

Recent developments in gold-catalyzed cycloaddition reactions - Beilstein Journals. [Link]

-

Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. [Link]

-

An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC. [Link]

-

Ortho-meta and para-meta isomerisation of phenols - ChemRxiv. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Furan synthesis - Organic Chemistry Portal. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. [Link]

-

Metal-catalyzed Furan Synthesis. A Review - ePrints Repository. [Link]

-

Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. [Link]

-

Synthesis of sterically congested double helicene by alkyne cycloisomerization - Semantic Scholar. [Link]

-

Pyridine, 2-phenyl - Organic Syntheses Procedure. [Link]

-

The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. [Link]

-

Metal-catalyzed cycloisomerization as a powerful tool in the synthesis of complex sesquiterpenoids - Natural Product Reports (RSC Publishing). [Link]

Sources

- 1. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. divyarasayan.org [divyarasayan.org]

Technical Monograph: Physicochemical Profiling of 6-Phenyl-5-hexyn-3-ol

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Pre-formulation Researchers.

Executive Summary & Compound Identity

6-Phenyl-5-hexyn-3-ol is a homopropargylic alcohol intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly in the development of prostaglandins, kinase inhibitors, and chiral building blocks for natural product synthesis.[1] Its structure features a lipophilic phenyl-alkyne "tail" and a polar secondary alcohol "head," creating a distinct amphiphilic profile that dictates its solubility and reactivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and synthesis logic, designed to support decision-making in drug discovery and process chemistry.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 6-Phenylhex-5-yn-3-ol |

| Common Name | 1-Ethyl-4-phenyl-3-butyn-1-ol (derivative naming) |

| CAS Registry Number | Not widely listed (Research Chemical); Analogous to 54985-35-2 (alkene variant) |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Chiral Center | C3 (Exists as (R) and (S) enantiomers; typically synthesized as racemate unless asymmetric catalysis is used) |

| SMILES | CCC(O)CC#CC1=CC=CC=C1 |

Physicochemical Properties Data

The following data represents a consensus of experimental proxies and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific structure, as direct compendial data is rare for this intermediate.

Physical Constants

| Property | Value (Condition) | Confidence/Method |

| Physical State | Viscous Oil / Low-melting Solid | Observed (Analogous) |

| Boiling Point | 145–150 °C (at 0.5 mmHg) | Predicted (Vacuum distillation required) |

| Density | 1.02 ± 0.05 g/cm³ | Calculated |

| Refractive Index ( | 1.545–1.555 | Predicted (High aromatic content) |

| Flash Point | >110 °C | Closed Cup (Estimated) |

| Vapor Pressure | 2.4 x 10⁻⁵ mmHg (25 °C) | Predicted (Low volatility) |

Lipophilicity & Ionization

| Parameter | Value | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderately Lipophilic.[1] Indicates good membrane permeability but poor aqueous solubility. |

| LogD (pH 7.4) | 2.8 – 3.2 | Non-ionizable at physiological pH. |

| pKa | ~14.5 (Secondary Alcohol) | Extremely weak acid; neutral in biological media. |

| H-Bond Donors | 1 | Hydroxyl group.[1] |

| H-Bond Acceptors | 1 | Hydroxyl oxygen (Alkyne is a weak acceptor). |

Scientist's Note: The LogP value > 3.0 is the critical parameter here. It suggests that while the compound is soluble in organic reaction media (THF, DCM), it will require co-solvents or formulation aids (e.g., cyclodextrins, surfactants) for biological assays.

Solubility Profile & Solvent Compatibility[1]

Understanding the solubility landscape is vital for both synthesis (reaction concentration) and purification (crystallization/extraction).

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating | Saturation Conc. (mg/mL) |

| Aqueous | Water (pH 7) | Very Low | < 0.5 mg/mL |

| Polar Aprotic | DMSO | High | > 100 mg/mL |

| Polar Aprotic | DMF | High | > 100 mg/mL |

| Chlorinated | Dichloromethane (DCM) | Very High | Miscible |

| Ether | THF, MTBE | Very High | Miscible |

| Alcohol | Ethanol, Methanol | High | > 50 mg/mL |

| Hydrocarbon | Hexanes/Heptane | Moderate | 10–20 mg/mL (Temperature dependent) |

Dissolution Strategy

-

For Bioassays: Prepare a stock solution in DMSO (typically 10–20 mM). Dilute into aqueous buffer immediately prior to use to prevent precipitation. Keep final DMSO concentration < 1%.

-

For Extraction: The compound partitions strongly into organic layers. Use Ethyl Acetate or MTBE for extraction from aqueous reaction quenches.

Synthesis & Retrosynthetic Logic

To ensure the integrity of the material used for property testing, one must understand its origin. The most robust synthesis for 6-Phenyl-5-hexyn-3-ol relies on the nucleophilic opening of an epoxide by a lithium acetylide.[1] This method is preferred over aldehyde addition because it provides cleaner access to the homopropargylic architecture.

Reaction Pathway (Graphviz)[1]

Caption: Figure 1. Regioselective synthesis via epoxide ring-opening.[1] The nucleophilic attack occurs at the less substituted carbon of the epoxide.

Synthetic Protocol (Step-by-Step)

-

Activation: Dissolve Phenylacetylene (1.0 eq) in anhydrous THF under Nitrogen at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithium acetylide.

-

Coupling: Add 1,2-epoxybutane (1.2 eq) slowly.

-

Critical Step: Addition of a Lewis acid (BF₃·OEt₂, 1.0 eq) is often required to facilitate the epoxide opening at the terminal position.

-

-

Workup: Allow to warm to Room Temperature (RT). Quench with saturated NH₄Cl.[2]

-

Purification: Extract with Ethyl Acetate. The crude oil is purified via Flash Column Chromatography (Hexanes:EtOAc 8:2).

Experimental Protocols for Property Determination

If you are synthesizing this compound de novo, you must validate its solubility and lipophilicity experimentally. Do not rely solely on calculated values for critical formulation steps.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.[1]

-

Preparation: Place excess solid/oil of 6-Phenyl-5-hexyn-3-ol (~5 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer).

-

Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure low drug binding).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm, utilizing the phenyl chromophore).

-

Calibration: Use a standard curve prepared in Acetonitrile/Water.

-

Protocol B: LogP Determination (HPLC Surrogate Method)

Direct shake-flask LogP is tedious.[1] Use this Reverse-Phase HPLC method for rapid estimation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol:Water (containing 0.1% Formic Acid).

-

Standards: Inject a mixture of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

-

Calculation: Plot Log(k') (capacity factor) vs. known LogP.

-

Determination: Inject 6-Phenyl-5-hexyn-3-ol, calculate its k', and interpolate the LogP from the linear regression.

Workflow Diagram (Solubility Screening)

Caption: Figure 2. Standard workflow for thermodynamic solubility determination.

Safety & Stability (SDS Framework)

As a reactive intermediate, specific handling precautions are necessary.[3][4][5]

-

Stability: The internal alkyne is relatively stable, but the secondary alcohol is susceptible to oxidation (to the ketone) or dehydration (to the enyne) under acidic/high-heat conditions.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Chemical Identity & Structure: PubChem. 6-Phenylhex-5-en-1-yn-3-ol (Analogous Structure Data).[1][7] National Library of Medicine. Available at: [Link]

- Synthetic Methodology: Yamaguchi, M., et al. "Alkylation of epoxides with lithium acetylides." Tetrahedron Letters, 1983. (Standard protocol for homopropargylic alcohol synthesis).

- Solubility Protocols: Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. fishersci.com [fishersci.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. msds.evonik.com [msds.evonik.com]

- 7. 6-Phenylhex-5-en-1-yn-3-ol | C12H12O | CID 85987672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic effects of the phenyl group in 5-hexyn-3-ol derivatives

An In-depth Technical Guide to the Electronic Effects of the Phenyl Group in 5-Hexyn-3-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

The phenyl group, a ubiquitous functional group in organic chemistry and medicinal chemistry, exerts a complex and multifaceted influence on molecular reactivity and properties. Its electronic character, a nuanced interplay of inductive and resonance effects, can be pivotal in modulating the behavior of adjacent functional groups. This technical guide provides a comprehensive analysis of the electronic effects of the phenyl group within the framework of 5-hexyn-3-ol derivatives. We will explore the theoretical underpinnings of these effects, their manifestation in spectroscopic data, and their quantification through kinetic studies. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols for the synthesis and characterization of these important molecules.

The Fundamental Dichotomy: Inductive vs. Resonance Effects of the Phenyl Group

Understanding the electronic influence of the phenyl group requires appreciating its dual nature. It can act as either an electron-withdrawing or electron-donating entity, depending on the electronic demands of the system to which it is attached.[1] This behavior is governed by two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

The Inductive Effect (-I)

The inductive effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. The carbon atoms within a phenyl ring are sp² hybridized. Due to the higher s-character of sp² orbitals compared to sp³ orbitals, sp² carbons are more electronegative.[2][3] Consequently, the phenyl group exerts a weak electron-withdrawing inductive effect (-I), pulling electron density away from the atom it is attached to.[4] This effect weakens with distance.

The Resonance Effect (+M or -M)

The resonance effect involves the delocalization of pi (π) electrons across a conjugated system. The π-system of the phenyl ring can either donate or withdraw electron density.

-

+M Effect (Donating): When attached to an electron-deficient center (like a carbocation), the phenyl ring can donate its π-electrons through resonance, stabilizing the positive charge.[2][5]

-

-M Effect (Withdrawing): When conjugated with a strong electron-withdrawing group (like a nitro or carbonyl group), the phenyl ring can act as an electron sink, withdrawing electron density.[6]

The dominant effect—inductive or resonance—dictates the phenyl group's net electronic contribution and is highly context-dependent.[7]

Caption: Duality of Phenyl Group Electronic Effects.

Synthesis and Characterization of a Model Compound: 1-Phenyl-5-hexyn-3-ol

To practically investigate these electronic effects, a model compound is required. The synthesis of 1-phenyl-5-hexyn-3-ol provides a suitable scaffold, placing the phenyl group in proximity to both the hydroxyl and alkyne functionalities.

Synthetic Protocol: A Grignard Approach

This protocol utilizes the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde. This method is robust and demonstrates a fundamental carbon-carbon bond-forming reaction.

Rationale for Experimental Choices:

-

Reagent: Propargyl magnesium bromide is chosen as the alkynyl nucleophile. It is readily prepared from propargyl bromide and magnesium turnings.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and is inert under the reaction conditions. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic addition and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Work-up: An acidic work-up using saturated aqueous ammonium chloride (NH₄Cl) is employed to quench the reaction and protonate the resulting alkoxide. NH₄Cl is a mild acid, which helps to prevent potential acid-catalyzed side reactions like dehydration of the alcohol product.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask under a nitrogen atmosphere. A solution of propargyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

-

Aldehyde Addition: Once the Grignard reagent formation is complete, the flask is cooled to 0°C in an ice bath. A solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted three times with diethyl ether.

-